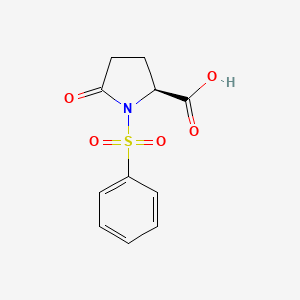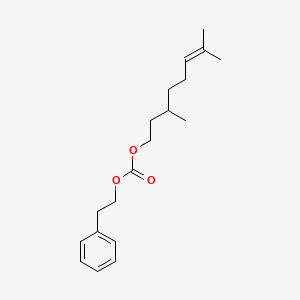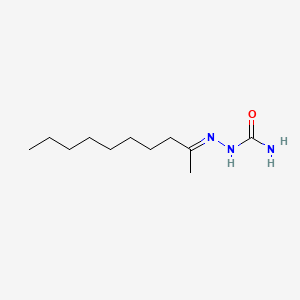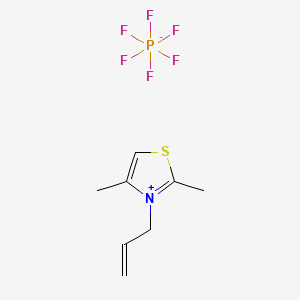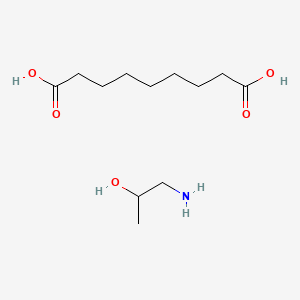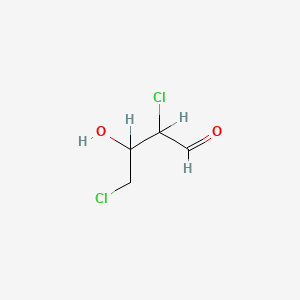![molecular formula C31H32O2 B12662520 2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol] CAS No. 26292-69-3](/img/structure/B12662520.png)
2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol]: is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications to prevent the oxidation of materials, thereby extending their lifespan and maintaining their quality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] typically involves the condensation of 6-(1-phenylethyl)-P-cresol with formaldehyde. The reaction is usually carried out in the presence of an acid or base catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions:
Oxidation: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
Chemistry: 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is used as a stabilizer in polymers and resins to prevent oxidative degradation. It is also employed in the synthesis of other complex organic molecules.
Biology: In biological research, this compound is studied for its potential antioxidant properties, which may have implications in preventing cellular damage caused by oxidative stress.
Medicine: While not widely used in medicine, its antioxidant properties are of interest in the development of therapeutic agents aimed at mitigating oxidative damage in various diseases.
Industry: The compound is extensively used in the rubber and plastic industries as an antioxidant to enhance the durability and longevity of products. It is also used in the production of lubricants and fuels to prevent oxidation.
作用机制
The antioxidant activity of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is primarily due to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to free radicals. This donation stabilizes the free radicals, preventing them from causing further oxidative damage. The compound’s structure allows it to effectively scavenge free radicals and terminate chain reactions that lead to oxidation.
相似化合物的比较
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]
- 2,4-Bis(α,α-dimethylbenzyl)phenol
Comparison:
- 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol] is unique due to its specific phenylethyl substituents, which enhance its antioxidant properties compared to other similar compounds.
- 2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol] has tert-butyl groups instead of phenylethyl groups, which may affect its solubility and reactivity.
- 2,4-Bis(α,α-dimethylbenzyl)phenol has a different substitution pattern, which can influence its antioxidant efficiency and application scope.
This detailed article provides a comprehensive overview of 2,2’-Methylenebis[6-(1-phenylethyl)-P-cresol], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
26292-69-3 |
|---|---|
分子式 |
C31H32O2 |
分子量 |
436.6 g/mol |
IUPAC 名称 |
2-[[2-hydroxy-5-methyl-3-(1-phenylethyl)phenyl]methyl]-4-methyl-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C31H32O2/c1-20-15-26(30(32)28(17-20)22(3)24-11-7-5-8-12-24)19-27-16-21(2)18-29(31(27)33)23(4)25-13-9-6-10-14-25/h5-18,22-23,32-33H,19H2,1-4H3 |
InChI 键 |
CKARBJATRQVWJP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)O)CC3=C(C(=CC(=C3)C)C(C)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


